molecular formula C14H20N2O6S2 B2830867 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide CAS No. 874787-91-4

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide

Cat. No.: B2830867
CAS No.: 874787-91-4
M. Wt: 376.44
InChI Key: CLVHJSLXBXZGAP-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide is a chemically unique benzenesulfonamide derivative synthesized around a core structure that integrates a nitro-functionalized aromatic ring, a sulfonamide bridge, and a saturated sulfolane (tetrahydrothiophene-1,1-dioxide) heterocycle . This specific molecular architecture is of significant interest in medicinal chemistry and biochemical research. Studies on structurally similar compounds have demonstrated promising biological activities, including notable antitumor properties . The proposed mechanism of action for such compounds often involves the inhibition of key enzymes, such as topoisomerases and kinases, which are critical for cancer cell proliferation . Furthermore, the presence of the sulfone and nitro groups can influence the compound's binding affinity and specificity towards biological targets. Research on analogous nitrobenzenesulfonamides suggests potential interactions with DNA, potentially inhibiting replication and transcription processes, and has also shown potent antimicrobial activity against a range of bacterial and fungal pathogens . The compound's structure, particularly the polar sulfone group, is designed to improve aqueous solubility and metabolic stability, while the alkyl chains balance membrane permeability—a crucial factor in drug design . This reagent is intended for research applications only, including as a key intermediate in organic synthesis, a candidate for screening in drug discovery programs, and a tool compound for investigating enzyme inhibition mechanisms. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6S2/c1-2-3-9-15(13-8-10-23(19,20)11-13)24(21,22)14-6-4-12(5-7-14)16(17)18/h4-7,13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVHJSLXBXZGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide typically involves the reaction of N-butylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base, followed by the introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group. The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

Scientific Research Applications

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and cellular response mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide derivatives are widely studied for their antibacterial properties, with structural variations significantly impacting efficacy. Below is a comparative analysis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide and related compounds:

Substituent Effects on the Benzene Ring

The para-substituent on the benzenesulfonamide core plays a critical role in antibacterial activity:

  • 4-Nitro group (target compound) : The nitro group’s strong electron-withdrawing effect increases electrophilicity, enhancing interactions with bacterial enzymes (e.g., dihydropteroate synthase). This correlates with superior antibacterial activity compared to electron-donating substituents .
  • 4-Methyl and 4-Methoxy groups : These electron-donating groups reduce electrophilicity, resulting in lower potency. For example, 4-methylbenzenesulfonamide derivatives exhibit MIC values 2–4 times higher than nitro-substituted analogs .

N-Substituent Modifications

The nature of N-substituents affects solubility, bioavailability, and target binding:

  • Butyl and tetrahydrothiophene dioxide moieties (target compound) : The butyl chain may improve lipid solubility, while the sulfone-containing heterocycle could enhance hydrogen bonding with bacterial targets.
  • Imidazole/benzimidazole derivatives : Compounds with these substituents (e.g., 4-nitrobenzenesulfonamide linked to imidazole) show moderate activity but may suffer from reduced metabolic stability compared to the target compound’s aliphatic substituents .

Antibacterial Activity Data

The table below summarizes reported MIC ranges for structurally related sulfonamides against Gram-positive and Gram-negative bacteria:

Substituent on Benzenesulfonamide N-Substituents MIC Range (μg/mL) Gram-positive MIC Range (μg/mL) Gram-negative Reference
4-Nitro Butyl, tetrahydrothiophene dioxide 8–32 16–64
4-Methyl Imidazole derivatives 32–128 64–256
4-Methoxy Benzimidazole derivatives 64–256 128–512

Mechanistic Insights

The target compound’s nitro group likely disrupts folate biosynthesis in bacteria, a mechanism shared with classical sulfonamides. Its unique N-substituents may mitigate resistance mechanisms (e.g., enzyme mutations) by offering alternative binding modes, a hypothesis supported by the broader-spectrum activity observed in nitro-substituted derivatives .

Biological Activity

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a butyl group , a tetrahydrothiophene ring with a sulfone group, and a 4-nitrobenzenesulfonamide moiety . Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The presence of these functional groups contributes to its biological activity.

Molecular Formula

  • C : 12
  • H : 16
  • N : 3
  • O : 4
  • S : 1

Recent studies indicate that this compound acts as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It exhibits nanomolar potency in activating these channels, which play a crucial role in regulating neuronal excitability and cardiac function. This mechanism suggests potential therapeutic applications in conditions such as epilepsy and cardiac arrhythmias.

Therapeutic Implications

The activation of GIRK channels by this compound may lead to various therapeutic outcomes:

  • Neuroprotection : By modulating neuronal excitability, it may help protect against neurodegenerative disorders.
  • Cardiac Health : Its effects on cardiac function could be beneficial in managing arrhythmias and other heart conditions.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles influenced by the presence of the nitro group and sulfone moiety. Here is a summary table:

Compound NameKey FeaturesBiological Activity
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamideLacks nitro groupModerate GIRK activation
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylpropanamideChloro substituentAntimicrobial properties
3-methyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamideMethyl substitutionAltered GIRK activity

The unique structural features of this compound enhance its pharmacological properties compared to other analogs.

Study on GIRK Channel Activation

In a recent study, researchers investigated the effects of this compound on neuronal cells. The results demonstrated significant activation of GIRK channels, leading to reduced neuronal excitability and increased cytoprotection against excitotoxicity. This suggests potential applications for neuroprotective therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzenesulfonamide, and how are reaction conditions optimized?

  • Methodology :

Oxidation of tetrahydrothiophene : Use hydrogen peroxide or peracids to oxidize tetrahydrothiophene to 1,1-dioxidotetrahydrothiophene .

Sulfonamide formation : React the oxidized product with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Temperature control (0–5°C) minimizes side reactions .

N-alkylation : Introduce the butyl group via alkylation using 1-bromobutane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM for solubility) and stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) to improve yield (>70%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Key Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., nitro group at C4, butyl chain integration) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 431.08 for C₁₅H₂₁N₂O₆S₂) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. How does the nitro group influence the compound’s reactivity in further derivatization?

  • Reactivity Insights :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ converts the nitro group to an amine, enabling coupling reactions (e.g., amide formation) .
  • Electrophilic substitution : The nitro group deactivates the benzene ring, directing reactions to meta positions. Use nitration or halogenation under controlled conditions .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been observed for analogs of this compound in biological studies?

  • SAR Findings :

  • Tetrahydrothiophene moiety : Removal of the dioxidotetrahydrothiophene group reduces enzyme inhibition potency by ~50% .
  • Nitro vs. methoxy substitution : Nitro derivatives show higher antimicrobial activity (MIC: 2 µg/mL) compared to methoxy analogs (MIC: 16 µg/mL) .
  • Butyl chain length : Longer alkyl chains (e.g., pentyl) improve lipophilicity (logP increases from 2.1 to 3.4) but reduce solubility .

Q. How can researchers address stability issues during long-term storage of this compound?

  • Stability Protocol :

  • Storage : Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Monitoring : Perform periodic HPLC analysis (every 3 months) to detect degradation products (e.g., sulfonic acid derivatives) .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Resolution Approaches :

Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference) .

Validate target engagement : Employ SPR (surface plasmon resonance) to measure binding affinity (KD) to proposed targets (e.g., COX-2) .

Control stereochemistry : Chiral HPLC ensures enantiopurity, as racemic mixtures may skew activity data .

Q. What methodologies are used to study interactions between this compound and protein targets?

  • Interaction Studies :

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 6COX for COX-2) to predict binding modes .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
  • Enzyme inhibition assays : Measure IC₅₀ values in vitro (e.g., 80% inhibition of COX-2 at 10 µM) .

Q. How can researchers design experiments to probe the compound’s metabolic stability?

  • Metabolic Analysis :

Microsomal incubation : Use liver microsomes (human or rat) with NADPH to identify phase I metabolites .

LC-MS/MS : Detect glucuronidation or sulfation products for phase II metabolism .

CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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